molecular formula C16H14ClNO2S B5071131 N-(4-chlorophenyl)-4-(3-thietanyloxy)benzamide

N-(4-chlorophenyl)-4-(3-thietanyloxy)benzamide

Cat. No. B5071131
M. Wt: 319.8 g/mol
InChI Key: GMAUHGNPQQAGCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-4-(3-thietanyloxy)benzamide, commonly known as CTB or NCTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzamide derivatives and is known for its unique chemical structure, which makes it an interesting target for synthetic chemists.

Mechanism of Action

The mechanism of action of NCTB involves its interaction with specific cellular targets, leading to the inhibition of various cellular processes. NCTB has been found to inhibit the activity of certain enzymes that are essential for cell growth and division, leading to the death of cancer cells.
Biochemical and Physiological Effects:
NCTB has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. These effects make NCTB a promising candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

One of the major advantages of NCTB is its high potency against cancer cells, making it a promising candidate for the development of new cancer therapies. However, the limitations of NCTB include its low solubility, which makes it difficult to administer in vivo, and its potential toxicity, which requires further investigation.

Future Directions

There are several future directions for research on NCTB, including the development of new synthetic routes to improve the yield and purity of the compound, the investigation of its potential as an anticancer agent in vivo, and the exploration of its potential applications in other areas of science.
Conclusion:
In conclusion, N-(4-chlorophenyl)-4-(3-thietanyloxy)benzamide, or NCTB, is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of NCTB has been optimized to improve the yield and purity of the final product, and research is ongoing to explore its potential as an anticancer agent and other areas of science.

Synthesis Methods

The synthesis of NCTB involves the reaction between 4-chlorobenzoic acid and 3-thietanol in the presence of a suitable catalyst. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 4-aminophenol to yield NCTB. The synthesis of NCTB has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

NCTB has been extensively studied for its potential applications in various fields of science. One of the major areas of research involves the development of new drugs and therapies for the treatment of various diseases. NCTB has been found to exhibit promising activity against cancer cells, and research is ongoing to explore its potential as an anticancer agent.

properties

IUPAC Name

N-(4-chlorophenyl)-4-(thietan-3-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2S/c17-12-3-5-13(6-4-12)18-16(19)11-1-7-14(8-2-11)20-15-9-21-10-15/h1-8,15H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAUHGNPQQAGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-4-(thietan-3-yloxy)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.